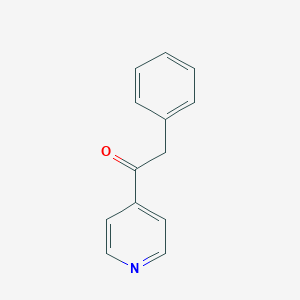

2-Phenyl-1-(pyridin-4-yl)ethan-1-one

Vue d'ensemble

Description

2-Phenyl-1-(pyridin-4-yl)ethan-1-one, also known as PPE, is a chemical compound that belongs to the class of aryl ketones. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmacology, and organic chemistry.

Applications De Recherche Scientifique

Chemical Properties

2-Phenyl-1-(pyridin-4-yl)ethanone is a chemical compound with the CAS Number: 1017-24-9 and a molecular weight of 197.24 . It is typically stored in a sealed, dry environment at 2-8°C .

Oxidation Reactions

This compound has been used in the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This process is catalyzed by copper and is an efficient method for the synthesis of aromatic ketones .

Luminescent Metal–Organic Frameworks

2-Phenyl-1-(pyridin-4-yl)ethanone has been used in the creation of a highly luminescent entangled metal–organic framework . This framework exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% .

Anticancer Activity

A series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which include 2-Phenyl-1-(pyridin-4-yl)ethanone, have been synthesized and evaluated for their EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines . These include MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Analgesic Activities

Some novel pyrimidine derivatives, which include 2-Phenyl-1-(pyridin-4-yl)ethanone, have been synthesized and tested for their analgesic activities . Some of these compounds have shown highly potent analgesic activities .

Pesticide Detection

The luminescent metal–organic framework based on 2-Phenyl-1-(pyridin-4-yl)ethanone provides a facile and reversible method to sensitively and quantitatively detect trace pesticide of 2,6-dichloro-4-nitroaniline .

Propriétés

IUPAC Name |

2-phenyl-1-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKXYKRLZRYFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906505 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017-24-9 | |

| Record name | 2-Phenyl-1-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

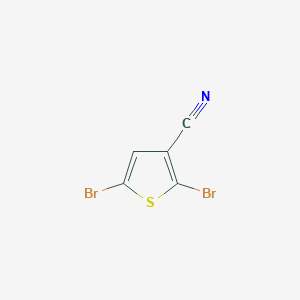

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)